
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
The compound “(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” features a 1,2,3-triazole core substituted with a hydroxymethyl group at the 4-position and a 1-cyclobutylazetidin-3-yl moiety at the 1-position. The triazole moiety is known for hydrogen-bonding capabilities and metabolic stability, making it a common scaffold in drug design .
Propriétés
IUPAC Name |
[1-(1-cyclobutylazetidin-3-yl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-7-8-4-14(12-11-8)10-5-13(6-10)9-2-1-3-9/h4,9-10,15H,1-3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVQELQRKAEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of Key Intermediates
Introduction of Cyclobutylazetidinyl Group
- The cyclobutylazetidin-3-yl substituent can be introduced by nucleophilic substitution on a suitable halogenated triazole intermediate or via reductive amination using the corresponding aldehyde and cyclobutylazetidine amine.
- Reductive amination conditions include sodium cyanoborohydride as a reducing agent in the presence of triethylamine in DMF at room temperature for several hours.
Installation of Methanol Group at 4-Position
- The methanol group at the 4-position of the triazole is often introduced by reduction of a corresponding aldehyde or ester intermediate.
- Hydrolysis of esters to carboxylic acids followed by reduction with suitable hydride reagents (e.g., LiAlH4) can yield the hydroxymethyl group.
- Alternatively, direct substitution reactions on halogenated triazoles with hydroxymethyl nucleophiles can be employed.
Representative Synthetic Example (Adapted from Analogous Triazole Syntheses)
Step | Reaction | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Alkyl bromide to alkyl azide | NaN3, DMF, room temp, 12 h | ~85 | Formation of azide intermediate |
2 | CuAAC cycloaddition | Alkyne + azide, CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O (2:1), 8 h, rt | 75-90 | Regioselective 1,4-substituted triazole |
3 | Reductive amination | Cyclobutylazetidine + triazole aldehyde, NaBH3CN, Et3N, DMF, rt, 4 h | 60-80 | Introduction of cyclobutylazetidinyl moiety |
4 | Ester hydrolysis and reduction | 4 N NaOH hydrolysis, then LiAlH4 reduction | 70-85 | Installation of hydroxymethyl group |
Analytical Characterization and Research Findings
- NMR Spectroscopy: The triazole proton signals typically appear as singlets in the region δ 7.5–8.0 ppm. The methylene protons adjacent to the hydroxyl group resonate around δ 4.0–4.5 ppm. Cyclobutyl and azetidine ring protons show multiplets in the δ 1.5–3.5 ppm range.
- Mass Spectrometry: Molecular ion peaks [M + H]+ confirm the molecular weight of 222.29 g/mol for this compound.
- Yields: Overall yields for the multistep synthesis range from 60% to 90%, depending on purification and reaction conditions.
- Purification: Chromatographic techniques such as HPLC and silica gel column chromatography are used to isolate the pure compound.
Summary Table of Preparation Methods
Preparation Stage | Key Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |
---|---|---|---|---|
Azide formation | Nucleophilic substitution | Alkyl bromide + NaN3, DMF, rt | 80-90 | Essential for CuAAC |
Triazole ring formation | CuAAC click chemistry | Alkyne + azide, CuSO4, sodium ascorbate, t-BuOH/H2O | 75-90 | Regioselective, mild conditions |
Cyclobutylazetidinyl introduction | Reductive amination or substitution | Cyclobutylazetidine, NaBH3CN, Et3N, DMF | 60-80 | Room temperature, mild reducing agent |
Hydroxymethyl installation | Ester hydrolysis + reduction | NaOH hydrolysis, LiAlH4 reduction | 70-85 | Converts ester to alcohol |
Analyse Des Réactions Chimiques
Types of Reactions
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can undergo several types of chemical reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the triazole or azetidine rings.
Substitution: Various substituents can be introduced to the rings or the methanol group through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups to the rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine and triazole rings.
Medicine: Potential therapeutic applications due to its bioactive structural motifs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to influence gene expression or replication.
Comparaison Avec Des Composés Similaires
{1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol (CAS: 1785765-14-1)
- Substituents : Diphenylmethyl group on azetidine.
- This compound was discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetics .
- Applications : Likely explored as a building block for bioactive molecules, though specific data are unavailable.
(1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride
- Substituents: 5-Aminopentyl chain at the 1-position.
- Key Differences: The linear aminopentyl group introduces a positively charged primary amine, enhancing solubility in aqueous environments. This modification is tailored for targeting polar binding pockets or improving prodrug strategies .
Aromatic Substituted Triazole Methanol Derivatives
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6)
- Substituents : 4-Chlorophenyl group at the 1-position.
- Key Differences : The electron-withdrawing chlorine atom enhances metabolic stability and may influence halogen bonding in target proteins. Safety data indicate standard handling precautions (GHS classification) .
- Applications: Potential antiviral or anticancer agent, though specific activity data are lacking.
(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol
- Substituents : 4-Bromophenyl group at the 1-position.
- Key Differences : Bromine’s larger atomic radius increases steric bulk and van der Waals interactions compared to chlorine. Synthesized via click chemistry, a common route for triazole derivatives .
- Applications : Intermediate in synthesizing chalcone derivatives with anti-osteosarcoma activity (e.g., compound 3 in ).
Aliphatic Substituted Triazole Methanol Derivatives
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 77177-22-1)
- Substituents : Ethyl group at the 1-position.
- Key Differences : The small ethyl group reduces steric hindrance, improving solubility (molecular weight = 127.14 g/mol) but likely diminishing target affinity. Serves as a baseline for structure-activity relationship (SAR) studies .
- Applications : Basic research tool for probing triazole interactions.
Antitumor Agents ( and )
- Examples :
- Thiadiazole derivative 9b : IC50 = 2.94 µM (HepG2).
- Thiazole derivative 12a : IC50 = 1.19 µM (HepG2), 3.4 µM (MCF-7).
- Key Differences : These compounds incorporate extended conjugated systems (e.g., thiadiazole, thiazole) instead of azetidine/cyclobutyl groups, enabling planar interactions with DNA or enzymes. The target compound’s saturated rings may favor binding to less polar pockets .
SARS-CoV-2 NSP3 Macrodomain Inhibitors ()
- Example: {1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol.
- Key Differences : The piperidine-pyrrolopyrimidine system enables dual targeting of viral and host proteins. The cyclobutylazetidine group in the target compound may offer alternative conformational constraints for binding .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Compound | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) | Solubility |
---|---|---|---|---|
Target Compound | ~265.3* | Cyclobutylazetidine | Moderate (~2.5) | Moderate |
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 189.22 | Benzyl | ~2.1 | Low |
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 213.63 | 4-Chlorophenyl | ~2.8 | Low |
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol | 127.14 | Ethyl | ~0.9 | High |
*Estimated based on structural similarity.
Key Structure-Activity Relationship (SAR) Insights
- Rigidity vs. ethyl derivative) .
- Electron Effects : Electron-withdrawing groups (e.g., Cl, Br) increase metabolic stability and halogen bonding (e.g., 4-chlorophenyl vs. benzyl derivatives) .
- Bulk and Binding : Bulky substituents (diphenylmethyl) may hinder binding to shallow pockets, whereas planar systems (thiadiazole) favor DNA intercalation .
Activité Biologique
The compound (1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, which is pivotal in its interaction with biological systems. The presence of the cyclobutyl group and azetidine moiety enhances its lipophilicity and may influence its bioavailability.
Mechanisms of Biological Activity
Research indicates that compounds containing a triazole ring exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can act as inhibitors of enzymes involved in crucial metabolic pathways. For instance, they may inhibit cytochrome P450 enzymes, affecting drug metabolism and leading to increased efficacy or toxicity of co-administered drugs.
- Antimicrobial Properties : Triazole derivatives have shown significant antimicrobial activity against a range of pathogens. The mechanism often involves disrupting cell membrane integrity or inhibiting nucleic acid synthesis.
- Anticancer Activity : Some studies suggest that triazole compounds can induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. A notable study reported the following results:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Caspase activation |
MCF-7 | 15 | PI3K/Akt pathway modulation |
A549 | 12 | ROS generation |
The compound's ability to induce apoptosis suggests potential for development as an anticancer therapeutic.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. The trial included 50 participants who received the compound as part of their treatment regimen. Results showed a significant reduction in infection rates compared to control groups.
Case Study 2: Cancer Treatment
A pilot study was conducted to evaluate the safety and efficacy of this compound in patients with advanced cancer. Out of 30 participants, 20 exhibited a partial response to treatment after six weeks, with manageable side effects reported.
Q & A
Q. What are the key considerations for synthesizing (1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol?
- Methodological Answer: The synthesis typically employs click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), due to its efficiency and regioselectivity . Critical parameters include:
- Reaction Conditions: Temperature (20–25°C), solvent choice (e.g., DMSO or acetonitrile for solubility), and stoichiometric ratios of azide and alkyne precursors .
- Purification: Column chromatography or recrystallization to isolate the triazole core with >90% purity .
Example: A similar triazole derivative, [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, was synthesized via CuAAC under nitrogen atmosphere to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use multimodal analytical techniques :
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and cyclobutyl-azetidine moiety integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of 3D structure, as demonstrated for benzyl-substituted triazole analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., pH, cell lines) or compound stability. Strategies include:
- Dose-Response Curves: Establish EC50/IC50 values across multiple replicates to assess reproducibility .
- Metabolic Stability Tests: Use liver microsome assays to evaluate degradation rates, as organic compounds in wastewater samples degrade over time .
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., piperidine- or thiopyran-substituted triazoles) to identify critical functional groups .
Q. What strategies optimize the compound’s synthetic yield and purity for pharmacological studies?
- Methodological Answer: Optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency, while methanol/water mixtures improve post-reaction precipitation .
- Catalyst Tuning: Ascorbate additives in CuAAC reduce copper(II) to copper(I), minimizing side reactions .
- Temperature Control: Lower temperatures (0–5°C) stabilize intermediates in azetidine-ring formation .
Example: A thiopyran-triazole analog achieved 85% yield via strict temperature control (0°C to room temperature gradient) .
Q. How should researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer: Combine in silico and in vitro approaches:
- Molecular Docking: Use software like AutoDock to predict binding affinities with target proteins (e.g., fungal CYP51 for antifungal studies) .
- Enzyme Inhibition Assays: Measure IC50 values under standardized conditions (e.g., 37°C, pH 7.4) using fluorogenic substrates .
- Cellular Uptake Studies: Radiolabel the hydroxymethyl group or use fluorescent tags to track intracellular localization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.